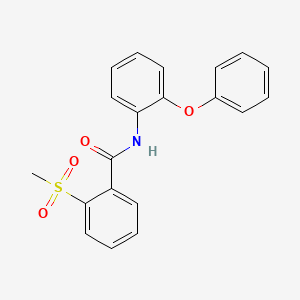

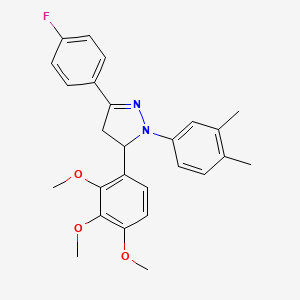

(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one, also known as Fasudil, is a drug that has been extensively studied for its potential therapeutic applications in various diseases. Fasudil is a potent inhibitor of Rho-kinase, an enzyme that plays a crucial role in the regulation of smooth muscle contraction and cell motility.

科学的研究の応用

Molecular Structure and Interactions

- Molecular Conformation and Packing : The compound exhibits specific molecular conformations and packing behaviors. The planar phenyl groups are twisted relative to the prop-2-en-1-one group, showing the molecule's structural characteristics. The crystal packing is notably stabilized by intermolecular hydrogen bonding, which is crucial for the molecule's stability and interactions (Butcher et al., 2007).

- Molecular Modification and Activity : The compound's structural modifications, such as the introduction of certain substituents, lead to changes in its activity, particularly in terms of antiandrogen activity. This highlights the molecule's potential applications in treating androgen-responsive conditions (Tucker et al., 1988).

Synthesis and Chemical Reactions

- One-Pot Synthesis and Isomerization : The compound can be synthesized via a one-pot method involving methallylsilanes and SO2. It's notable that SO2 can induce isomerization from (Z) to (E) at low temperatures, showcasing a method to manipulate the molecular structure without significant degradation (Dubbaka & Vogel, 2005).

- Stereoselective Oxirane Formation : The reaction of diazomethane with the compound leads to stereoselective formation of oxirane, indicating its potential in creating specific stereoisomers for targeted applications. This process also hints at the compound's versatile reactivity and utility in synthetic chemistry (Bravo et al., 1994).

- High-Pressure Cycloaddition Reactions : The compound undergoes regioselective cycloaddition reactions under high pressure, highlighting its potential in synthetic pathways, especially in forming cyclic structures with varied substituents (Aben et al., 2003).

Functionalization and Applications

- Polymer Electrolyte Functionalization : The compound can be functionalized into guanidinium-functionalized polymer electrolytes, indicating its utility in creating specific materials, possibly for applications in energy storage or other electrochemical devices (Kim et al., 2011).

- Molecular Docking and Antimicrobial Activity : The compound and its derivatives have been studied for antimicrobial activity and molecular docking, suggesting its potential in drug development and understanding biological interactions at the molecular level (Janakiramudu et al., 2017).

Material Properties and Characterization

- Crystal Growth and Characterization : The compound has been subjected to crystal growth and characterization processes, providing insights into its material properties and potential applications in material science and engineering (Meenatchi et al., 2015).

特性

IUPAC Name |

(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S/c1-12-7-9-14(10-8-12)23(21,22)17(13(2)20)11-19-16-6-4-3-5-15(16)18/h3-11,19H,1-2H3/b17-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQIQQLUWGNDLN-GZTJUZNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=C2F)/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)

![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)

![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)

![4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B2410929.png)

![2-(6-(Dimethylamino)pyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)

![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)

![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)